molecular formula C17H24BrN3Si B8762581 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B8762581
M. Wt: 378.4 g/mol
InChI Key: XPCRIZSFXQABCT-UHFFFAOYSA-N
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Patent
US08158647B2

Procedure details

2,2,6,6-Tetramethylpiperidine (380 μL, 2.25 mol) was dissolved in tetrahydrofuran (3 mL) and cooled to 0° C. N-Butyllithium (2.5 M in hexanes, 1.06 mL, 2.66 mmol) was added dropwise and the mixture was stirred at 0° C. for 10 min, then cooled to −78° C. A solution of 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (613 mg, 2.04 mmol) in tetrahydrofuran (2 mL) was added at −78° C. and the mixture was stirred at −78° C. for 1 h. A solution of carbontetrabromide (2 g, 6.1 mmol) in tetrahydrofuran (5 mL) was added quickly at −78° C. and the mixture was stirred for 15 min. The reaction was quenched with saturated ammonium chloride solution. The mixture was warmed to ambient temperature and applied to a Varian chemelut cartridge and eluted with ethyl acetate. The crude product was purified by flash silica gel chromatography using a gradient of dichloromethane in hexanes to afford 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (160 mg, 0.42 mmol, 21% yield). 1H NMR (500 MHz, DMSO-d6) δ 8.57 (s, 1H), 7.88 (d, J=3.5 Hz, 1H), 6.83 (d, J=3.5 Hz, 1H), 1.85 (septet, J=7.5 Hz, 3H), 1.04 (d, J=7.5 Hz, 18H). MS: m/z 378.0/380.0 (M+H+).
Quantity
380 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
613 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li+].CCC[CH2-].[CH:16]([Si:19]([CH:34]([CH3:36])[CH3:35])([CH:31]([CH3:33])[CH3:32])[N:20]1[C:24]2[N:25]=[CH:26][CH:27]=[C:28]([C:29]#[N:30])[C:23]=2[CH:22]=[CH:21]1)([CH3:18])[CH3:17].C(Br)(Br)(Br)[Br:38]>O1CCCC1>[Br:38][C:27]1[CH:26]=[N:25][C:24]2[N:20]([Si:19]([CH:16]([CH3:18])[CH3:17])([CH:31]([CH3:33])[CH3:32])[CH:34]([CH3:36])[CH3:35])[CH:21]=[CH:22][C:23]=2[C:28]=1[C:29]#[N:30] |f:1.2|

Inputs

Step One
Name
Quantity
380 μL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Three
Name
Quantity
613 mg
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC2=C1N=CC=C2C#N)(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to ambient temperature
WASH
Type
WASH
Details
eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C2=C(N=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.42 mmol
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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